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Compound of Interest

Compound Name: Laserine

cat. No.: 82997710

Spectral Data of Laserine: A Technical Guide

This guide provides a comprehensive overview of the spectral data for Laserine, a guaianolide
sesquiterpene lactone. The information is intended for researchers, scientists, and
professionals in the field of drug development and natural product chemistry.

Introduction to Laserine

Laserine is a naturally occurring sesquiterpene lactone with the molecular formula C21H2607.
[1] It belongs to the class of guaianolides and has been isolated from plants of the Laserpitium
genus. The structural elucidation of Laserine, like other natural products, relies on a
combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral Data

The following sections present the available spectral data for Laserine. The data is organized
into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

The 3C NMR spectrum provides information about the different carbon environments in the
molecule. The reported chemical shifts for Laserine are presented in Table 1.[1]
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Table 1: 13C NMR Chemical Shift Data for Laserine

Carbon Atom

Chemical Shift (d) in ppm

1 51.3

2 25.4

3 35.8

4 139.8

5 128.2

6 82.5

7 50.1

8 71.9

9 41.2

10 76.8

11 139.1

12 170.2

13 120.5

14 16.5

15 17.1
OAc (C=0) 170.5
OAc (CHs) 211
OANg (C=0) 167.5
OAnNg (Ca) 127.8
OANg (CB) 138.4
OAnNg (CHsa) 20.6
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| OANng (CHsp) | 15.9 |
Solvent: CDCIs OAc: Acetoxy group OANng: Angeloyloxy group

The *H NMR spectrum reveals information about the proton environments and their
connectivity. While a complete, authenticated *H NMR spectrum for Laserine is not publicly
available, some characteristic signals have been reported. For instance, the presence of
diastereomers can be suggested by doublets for methyl groups observed at  1.14 and 1.24

ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For
Laserine, the IR spectrum is expected to show characteristic absorption bands for its ester
carbonyl groups (C=0) and carbon-carbon double bonds (C=C). The typical regions for these
absorptions are:

e Ester C=0 stretch: 1735-1750 cm™1
e a,3-Unsaturated y-lactone C=0 stretch: ~1760 cm~1
e C=C stretch: 1640-1680 cm~1

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound. For Laserine (C21H2607), high-resolution mass spectrometry (HRMS) would
confirm its molecular formula by providing a highly accurate mass measurement. The expected
monoisotopic mass is approximately 390.1678 g/mol .

Experimental Protocols

The following are detailed methodologies for the key experiments typically used in the isolation
and characterization of sesquiterpene lactones like Laserine.

Isolation of Laserine
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Extraction: The air-dried and powdered plant material (e.g., roots of Laserpitium siler) is
extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

Solvent Partitioning: The crude extract is then concentrated under reduced pressure and
subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane,
chloroform, and ethyl acetate) to separate compounds based on their polarity.

Chromatographic Separation: The fraction containing the sesquiterpene lactones (typically
the chloroform or ethyl acetate fraction) is further purified using a combination of
chromatographic techniques, such as column chromatography on silica gel and preparative
thin-layer chromatography (TLC). The fractions are monitored by TLC to identify and isolate
the pure compound.

Spectroscopic Analysis

Sample Preparation: A few milligrams of the purified Laserine are dissolved in a deuterated
solvent (e.g., CDCI3) in an NMR tube.

Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 or 500 MHz).

Data Acquisition: Standard pulse sequences are used to acquire 1D (*H, 13C) and 2D (COSY,
HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative
to the residual solvent peak or an internal standard (e.qg., tetramethylsilane, TMS).

Sample Preparation: A small amount of the pure compound is analyzed as a thin film on a
KBr pellet or in a suitable solvent (e.g., chloroform).

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrophotometer.

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm~1. The
positions of the absorption bands are reported in wavenumbers (cm~1).

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent (e.g., methanol or acetonitrile).
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 Instrumentation: High-resolution mass spectra are typically obtained using an electrospray
ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

o Data Acquisition: The analysis is performed in positive or negative ion mode to determine the
accurate mass of the molecular ion ([M+H]*, [M+Na]*, or [M-H]").

Workflow for Natural Product Isolation and
Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation

of a natural product like Laserine.
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Workflow for the Isolation and Characterization of Laserine
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Caption: General workflow for isolating and identifying Laserine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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